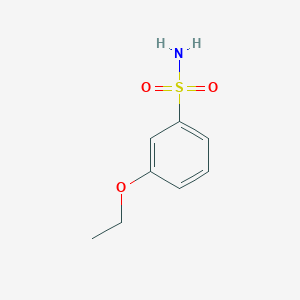

3-Ethoxybenzene-1-sulfonamide

Description

Historical Context and Evolution of Sulfonamide Compounds in Chemical Biology and Medicinal Chemistry

The journey of sulfonamide compounds, or "sulfa drugs," marks a pivotal moment in the history of medicine, representing the first class of broadly effective systemic antibacterial agents. wikipedia.org Their story begins in the early 20th century, with the 1932 discovery of Prontosil, a sulfanilamide-containing dye, by Gerhard Domagk at Bayer AG. wikipedia.orgslideshare.net This breakthrough, which earned Domagk the Nobel Prize in Medicine in 1938, unveiled the therapeutic potential of synthetic compounds against bacterial infections and effectively launched the antibiotic revolution. ekb.eg

The initial wave of research, from 1935 to 1946, was incredibly fertile, leading to the synthesis and testing of over 5,000 sulfonamide derivatives. annualreviews.org This intensive exploration established the foundational structure-activity relationships and solidified their role in treating a variety of bacterial diseases, including those caused by Streptococcus and Staphylococcus species, as well as malaria and tuberculosis. annualreviews.orgajchem-b.comajchem-b.com

Over the decades, the evolution of sulfonamide chemistry has extended far beyond its antibacterial origins. Newer generations of sulfonamide-based drugs have been developed, including sulfonylureas for diabetes, thiazide diuretics for hypertension, and various agents for treating inflammatory conditions, glaucoma, and even certain cancers. wikipedia.orgekb.egannualreviews.orgnih.gov This expansion highlights the remarkable versatility of the sulfonamide scaffold in medicinal chemistry. Recent advancements continue to refine the synthesis and application of these compounds, addressing contemporary medical challenges and underscoring their enduring importance in drug development. ajchem-b.comajchem-b.com

Core Structural Features and Broad Spectrum of Biological Activities of Sulfonamide Scaffolds

The characteristic feature of the sulfonamide scaffold is the -SO₂NH₂ or -SO₂NH- functional group attached to an organic radical. nih.gov In the context of aromatic sulfonamides, this group is typically bonded to a benzene (B151609) ring. ajchem-b.com This core structure serves as a versatile pharmacophore, a molecular framework that can be readily modified to interact with a wide range of biological targets. openaccesspub.orgresearchgate.net

The biological activity of sulfonamides is profoundly influenced by the nature of the substituents on both the sulfonamide nitrogen and the aromatic ring. For instance, in antibacterial sulfonamides, a free para-amino group on the benzene ring is crucial for their mechanism of action, which involves the competitive inhibition of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. annualreviews.orgnih.gov

The remarkable diversity of biological activities associated with the sulfonamide scaffold is a testament to its chemical tractability. ekb.eg By altering the substituents, researchers have developed sulfonamide derivatives with a wide array of pharmacological properties, including:

Antimicrobial: The foundational activity of sulfonamides, targeting bacteria, fungi, and protozoa. ajchem-b.comnih.gov

Anti-inflammatory: As seen in drugs like celecoxib, which selectively inhibit the COX-2 enzyme. ekb.eg

Anticancer: Some sulfonamides exhibit antitumor properties by inhibiting enzymes like carbonic anhydrase. ekb.egajchem-b.com

Antiviral: Including agents that are effective against HIV. ajchem-b.com

Antidiabetic: The sulfonylurea class of drugs stimulates insulin (B600854) release. openaccesspub.org

Diuretic: Thiazide diuretics, for example, act on the kidneys to increase urine output. wikipedia.org

Anticonvulsant: Certain sulfonamides have shown efficacy in treating seizures. wikipedia.org

The ability to fine-tune the electronic and steric properties of the sulfonamide molecule allows for the design of compounds with specific biological activities, making it a privileged scaffold in modern medicinal chemistry. researchgate.net

Positioning of 3-Ethoxybenzene-1-sulfonamide within the Aromatic Sulfonamide Class for Advanced Research

This compound is a member of the aromatic sulfonamide class, distinguished by the presence of an ethoxy group at the meta-position of the benzene ring relative to the sulfonamide group. This specific substitution pattern influences the molecule's physicochemical properties, such as its lipophilicity and electronic distribution, which in turn can modulate its biological activity and potential applications in advanced research.

While not as extensively studied as some of its more famous sulfonamide relatives, this compound and its derivatives serve as valuable tools in several research domains:

Synthetic Chemistry: It can be used as a building block for creating more complex molecules. The sulfonamide group can be further functionalized, and the aromatic ring can undergo various substitution reactions, allowing for the synthesis of a library of related compounds for screening purposes.

Medicinal Chemistry: Research involving analogues of this compound, such as N-(3-ethoxyphenyl)-4-methylbenzenesulfonamide, has been conducted to explore their biological potential, including herbicidal, antimalarial, anticonvulsant, and antihypertensive activities. researchgate.net The ethoxy group can alter how the molecule is metabolized and how it interacts with biological targets compared to its methoxy (B1213986) or unsubstituted counterparts. vulcanchem.com

Materials Science: Aromatic sulfonamides can be incorporated into polymers and other materials. For instance, the presence of bromo and sulfonamide groups in related structures provides sites for polymerization and functionalization, potentially leading to the development of coordination polymers or photoresponsive materials. vulcanchem.com

The study of this compound and its derivatives contributes to a deeper understanding of the structure-activity relationships within the broader class of aromatic sulfonamides, paving the way for the design of novel therapeutic agents and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3S/c1-2-12-7-4-3-5-8(6-7)13(9,10)11/h3-6H,2H2,1H3,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWHKCLLFOXVFRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247894-17-2 | |

| Record name | 3-ethoxybenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethoxybenzene 1 Sulfonamide and Its Derivatives

Fundamental Synthetic Routes to Sulfonamide Structures

The synthesis of sulfonamides is a cornerstone of medicinal and organic chemistry. The most prevalent methods involve the formation of a sulfur-nitrogen bond, typically by reacting a sulfonyl-containing electrophile with an amine nucleophile.

Direct Sulfonylation Reactions: Coupling of Amines with Sulfonyl Chlorides

The most traditional and widely employed method for constructing sulfonamides is the reaction between a sulfonyl chloride and a primary or secondary amine. cbijournal.comresearchgate.net This reaction, often referred to as sulfonylation, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. The process typically requires a base to neutralize the hydrochloric acid byproduct. cbijournal.comresearchgate.net Common bases include pyridine or triethylamine. cbijournal.com While effective, this method's success is contingent on the availability and stability of the corresponding sulfonyl chloride precursor. acs.org The preparation of sulfonyl chlorides can sometimes involve harsh or toxic reagents. researchgate.net

A variety of amines, including aliphatic, aromatic, and heterocyclic amines, can be used in this reaction. ekb.eg For the synthesis of a primary sulfonamide like 3-Ethoxybenzene-1-sulfonamide, the corresponding sulfonyl chloride would be reacted with ammonia or a surrogate. However, handling gaseous ammonia can be challenging. nih.gov

Alternative Nucleophilic Substitution Pathways

To circumvent the limitations associated with sulfonyl chlorides, alternative synthetic strategies have been developed. These pathways often involve different leaving groups on the sulfur atom or utilize different sulfur-containing starting materials.

One approach involves the use of sulfonyl fluorides, which can be activated for reaction with amines under mild conditions using catalysts like calcium triflimide and DABCO. organic-chemistry.org Another strategy is the one-pot synthesis from aromatic carboxylic acids, which are converted to sulfonyl chlorides in situ via a copper-catalyzed decarboxylative halosulfonylation, followed by amination. princeton.eduacs.org This method avoids the need to isolate the often reactive sulfonyl chloride intermediates. princeton.edu

Furthermore, sulfonamides can be synthesized from thiols. Thiols can be converted directly to the corresponding sulfonyl chlorides through oxidative chlorination using reagents like H₂O₂ and SOCl₂, which then react with amines to form the sulfonamide. organic-chemistry.org Other methods include the oxidative coupling of thiosulfonates with amines and the use of sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in copper-catalyzed reactions with boronic acids and amines. thieme-connect.comacs.org

Regioselective Introduction of the Ethoxy Moiety to the Benzene (B151609) Ring

Achieving the correct substitution pattern on the benzene ring is critical for the synthesis of this compound. The placement of the ethoxy group at the meta-position relative to the sulfonamide group requires careful regioselective control. Direct electrophilic substitution on a benzene ring often leads to a mixture of ortho, meta, and para isomers, making this an inefficient route for a specific isomer. masterorganicchemistry.com

A more controlled approach involves starting with a benzene ring that already possesses substituents at the 1 and 3 positions, which can then be chemically modified. For instance, a plausible route could begin with 3-hydroxybenzenesulfonic acid. The hydroxyl group can be converted to an ethoxy group via a Williamson ether synthesis, reacting it with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base. The resulting 3-ethoxybenzenesulfonic acid can then be converted to its sulfonyl chloride, which is subsequently reacted with ammonia to yield the target this compound.

The regioselectivity of electrophilic aromatic substitution is governed by the directing effects of the substituents already present on the ring. wikipedia.org An ethoxy group is an activating, ortho-, para-director, while a sulfonic acid or sulfonamide group is a deactivating, meta-director. libretexts.org Therefore, attempting to sulfonate ethoxybenzene would primarily yield the ortho and para isomers, not the desired meta product. Conversely, attempting to introduce an ethoxy group onto benzenesulfonamide (B165840) would be challenging and lack clear regiocontrol. This underscores the necessity of multi-step synthetic sequences using precursors with the desired substitution pattern.

Strategies for Functionalization and Derivatization of this compound Analogues

Once this compound is synthesized, it can serve as a scaffold for creating a variety of derivatives through functionalization of the sulfonamide nitrogen or the aromatic ring.

N-Alkylation and N-Acylation Approaches

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile.

N-Alkylation: This process involves reacting the sulfonamide with an alkylating agent, such as an alkyl halide, to form a secondary or tertiary sulfonamide. tandfonline.com Traditional methods often face challenges like slow reaction rates and the potential for dialkylation. tandfonline.com Modern approaches utilize various catalysts to improve efficiency and selectivity. For example, manganese, iron, and iridium complexes can catalyze the N-alkylation of sulfonamides using alcohols as the alkylating agents in a "borrowing hydrogen" process, which generates water as the only byproduct. acs.orgrsc.orgionike.com Another method uses anion exchange resins to support the sulfonamide, which then reacts with alkyl halides to yield mono-N-alkylated products in high yields. tandfonline.com

| Catalyst System | Alkylating Agent | Conditions | Yield Range | Reference |

| [Cp*Ir(biimH₂)(H₂O)][OTf]₂ | Alcohols | Microwave, Cs₂CO₃ | 74–91% | rsc.org |

| FeCl₂/K₂CO₃ | Benzylic Alcohols | Heat | >90% | ionike.com |

| Anion Exchange Resin | Alkyl Halides | Alcoholic Medium | High | tandfonline.com |

| Mn(I) PNP pincer | Alcohols | K₂CO₃ | 85% (avg) | acs.org |

N-Acylation: The sulfonamide nitrogen can also be acylated using acylating agents like acid chlorides or anhydrides, typically in the presence of a base. semanticscholar.orgnih.gov Catalytic amounts of Lewis acids or solid acid catalysts can also promote this reaction. tandfonline.comtandfonline.com For instance, copper(II) triflate has been shown to efficiently catalyze the acylation of sulfonamides. tandfonline.com N-acylbenzotriazoles are another class of effective acylating agents that work in the presence of a base like sodium hydride. semanticscholar.org These reactions produce N-acylsulfonamides, a class of compounds with distinct chemical properties. nih.gov

| Acylating Agent | Catalyst/Base | Conditions | Yield Range | Reference |

| Acyl Chlorides / Anhydrides | Cu(OTf)₂ | Mild | Good to Excellent | tandfonline.com |

| Anhydrides | Cs₅HP₂W₁₈O₆₂ | Water, RT | High | tandfonline.com |

| N-Acylbenzotriazoles | NaH | THF | 76–100% | semanticscholar.orgresearchgate.net |

| Anhydrides | H₂SO₄ (catalytic) | Acetonitrile (B52724) | High | nih.gov |

Modifications and Substitutions on the Benzene Nucleus

Further functionalization can be achieved by introducing new substituents onto the aromatic ring of this compound through electrophilic aromatic substitution. The position of the incoming electrophile is determined by the combined directing effects of the existing ethoxy and sulfonamide groups. libretexts.org

The ethoxy group (-OEt) is an activating ortho-, para-director due to its ability to donate electron density to the ring through resonance. The sulfonamide group (-SO₂NH₂) is a deactivating meta-director because the sulfur atom is electron-withdrawing.

In this case of competing directors, the more strongly activating group generally controls the position of substitution. The ethoxy group is a strong activator, while the sulfonamide group is a moderate deactivator. Therefore, electrophilic substitution will be directed to the positions that are ortho and para to the ethoxy group. The positions ortho to the ethoxy group are C2 and C4, and the para position is C6. The sulfonamide group is at C1.

Position 2: ortho to ethoxy, ortho to sulfonamide

Position 4: ortho to ethoxy, meta to sulfonamide

Position 6: para to ethoxy, ortho to sulfonamide

Given that the sulfonamide group deactivates the ring, substitution is most likely to occur at the position that is least deactivated, which is C4 (meta to the deactivating group and ortho to the activating group). Substitution may also occur at C6 (para to the activating group), though steric hindrance from the adjacent sulfonamide group could be a factor. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation/alkylation would be expected to yield predominantly 4-substituted and 6-substituted derivatives of this compound. wikipedia.orgmasterorganicchemistry.comsavemyexams.com

Design and Synthesis of Hybrid Molecules Incorporating the Sulfonamide Moiety

The strategy of creating hybrid molecules, which combine the sulfonamide pharmacophore with other biologically active heterocyclic systems, has led to the development of novel compounds with diverse therapeutic potential. This approach involves covalently linking a sulfonamide moiety to scaffolds such as quinazolinone, chalcone (B49325), and piperazine to enhance or modify their biological activity.

Quinazolinone Conjugates: The hybridization of quinazoline and sulfonamide structures has been explored to create novel anticancer agents. nih.gov A series of these hybrid compounds were synthesized by combining the structural features of both moieties, resulting in molecules evaluated for their effectiveness against various cancer cell lines. nih.gov The synthesis of quinazolinone-triazole hybrids has also been developed as a promising framework for anti-tubercular drug development. nih.gov Further research has led to the design of quinazolinone scaffolds containing pyrazole carbamide derivatives, which have shown potential as antifungal agents. mdpi.com Similarly, novel quinazolinone-pyrimidine hybrids have been synthesized and investigated as potential dipeptidyl peptidase-4 inhibitors and anticancer agents. rsc.org

Chalcone Conjugates: Chalcone-sulfonamide hybrids have been designed and synthesized, primarily investigating their antioxidant properties. researchgate.net The synthesis is typically achieved through a Claisen-Schmidt condensation reaction. researchgate.net Molecular docking studies of these hybrids suggest an affinity for key biological targets, indicating their potential for further development. researchgate.net In one study, tertiary sulfonamide derivatives of pyridyl-indole-based heteroaryl chalcones were synthesized and evaluated as carbonic anhydrase IX inhibitors and anticancer agents. ekb.eg

Other Hybrid Molecules: The synthesis of hybrid molecules extends to other core structures as well. For instance, novel sulfonamide derivatives have been created using a 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine (trimetazidine) core. mdpi.com This approach combines the anti-ischemic properties of trimetazidine with the well-established biological activities of sulfonamides, potentially offering multifaceted treatment options. mdpi.com

Table 1: Examples of Synthesized Sulfonamide Hybrid Molecules

| Hybrid Type | Core Moiety | Synthetic Approach | Potential Application |

|---|---|---|---|

| Quinazolinone-Sulfonamide | Quinazoline | Combination of structural features | Anticancer nih.gov |

| Quinazolinone-Triazole | Quinazolinone | Reaction of 2-aminobenzamide and carbonyls | Anti-tubercular nih.gov |

| Chalcone-Sulfonamide | Chalcone | Claisen-Schmidt condensation | Antioxidant researchgate.net |

| Piperazine-Sulfonamide | Trimetazidine | Reaction with corresponding sulfonyl chlorides | Anti-ischemic, antibacterial mdpi.com |

Click Chemistry Approaches in Sulfonamide Synthesis

Click chemistry, characterized by its high efficiency, selectivity, and mild reaction conditions, has become a revolutionary tool in medicinal chemistry and drug discovery. researchgate.net The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example, widely used to form stable 1,2,3-triazole linkages, connecting a sulfonamide moiety to other molecular fragments like glycosides. researchgate.net

Another powerful click reaction, the thiol-ene reaction, has been successfully applied to synthesize sulfonamide-based carbonic anhydrase inhibitors that incorporate sugar moieties. semanticscholar.org This demonstrates the versatility of click chemistry in creating complex bioactive molecules.

A more intricate strategy, termed "Click, Click, Cyclize," utilizes a sequence of click reactions to build skeletally diverse sultams (cyclic sulfonamides) from vinyl sulfonamide starting materials. nih.gov This diversity-oriented synthesis (DOS) approach employs functional group pairing between the vinyl sulfonamide and other moieties on a molecular linchpin, followed by cyclization reactions such as intramolecular Heck or ring-closing metathesis to generate the final sultam architecture. nih.gov

Mechanistic Investigations of Reaction Pathways in Sulfonamide Synthesis

Understanding the underlying mechanisms of synthetic reactions is crucial for their optimization and broader application. In sulfonamide synthesis, mechanistic studies have shed light on the formation of unique intermediates that govern the reaction pathway.

One notable investigation involves the reaction of alkynyl sulfonamides with lithium acetylides to produce enediynes. rsc.org This reaction proceeds without the need for catalysts and is believed to occur via a novel non-classical carbenoid intermediate. rsc.org The proposed mechanism involves:

A 1,4-conjugate addition of the nucleophile to the unsaturated system.

Formation of a key alkenyl lithium species.

Stabilization of this intermediate through intramolecular coordination between a sulfonamide oxygen atom and the lithium atom. rsc.org

This stabilized species can be viewed as a vinylidene carbenoid , as the carbon atom possesses both an anion (as a vinyllithium) and a leaving group (the sulfonamide). rsc.org The intramolecular coordination not only stabilizes the vinyllithium but also activates the sulfonamide group for a subsequent nucleophilic attack. The resulting species then undergoes rearrangement to yield the final enediyne product. rsc.org

Methodological Advancements in Reaction Optimization

A significant challenge in traditional sulfonamide synthesis, which often involves the reaction of amines with sulfonyl chlorides, is the handling of the sulfonyl chloride reagents and the variable nucleophilicity of amines. frontiersrj.com To overcome these limitations, several innovative methods have been developed:

Novel Catalysis: The use of copper chloride on magnetic nanoparticles supported with 4-amino-3-hydroxybenzaldehyde (MNPs-AHBA-Cu) has been reported for the synthesis of sulfonamides from sulfonyl chlorides and aromatic amines. jsynthchem.com This catalytic system allows for high reaction efficiency, and the magnetic nature of the catalyst simplifies its recovery and reuse. jsynthchem.com

Alternative Leaving Groups: When standard methods for sulfonamide formation fail or provide low yields, alternative strategies have been devised. One such method employs p-nitrophenoxide as an effective leaving group, which has well-balanced stability and reactivity properties, allowing for the synthesis of the desired sulfonamides in good to excellent yields. researchgate.net

Oxidative Coupling Methods: Direct oxidative methods provide a more atom-economical route to sulfonamides. The oxidative coupling of thiols and amines has emerged as a highly useful, single-step method for synthesizing structurally diverse sulfonamides, streamlining the process and reducing waste. rsc.org Another approach involves the direct oxidative conversion of thiols into sulfonamides using an H2O2-SOCl2 system, which produces the corresponding sulfonamides in excellent yields and with short reaction times. frontiersrj.com

Table 2: Comparison of Methodological Advancements in Sulfonamide Synthesis

| Method | Key Feature | Catalyst/Reagent | Advantage | Reported Yield |

|---|---|---|---|---|

| Catalytic Amination | Magnetic Nanoparticle Catalyst | MNPs-AHBA-Cu | High efficiency, catalyst reusability jsynthchem.com | Up to 95% jsynthchem.com |

| Alternative Leaving Group | Use of p-Nitrophenylsulfonates | p-Nitrophenoxide | Effective for difficult syntheses researchgate.net | Satisfying to very good researchgate.net |

| Direct Oxidative Conversion | In situ generation of sulfonyl chloride | H2O2-SOCl2 | Rapid reaction, excellent yields frontiersrj.com | Excellent frontiersrj.com |

| Oxidative Coupling | Single-step thiol and amine coupling | Various (e.g., β-MnO2-HS) | Streamlined synthesis, reduced waste rsc.org | Moderate to high rsc.org |

Advanced Spectroscopic and Structural Characterization of 3 Ethoxybenzene 1 Sulfonamide and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of 3-Ethoxybenzene-1-sulfonamide is expected to exhibit distinct signals corresponding to the ethoxy group and the aromatic protons. The ethoxy group will present as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a characteristic pattern for an ethyl group. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.0 ppm, with their specific chemical shifts and multiplicities determined by their position on the benzene (B151609) ring and the electronic effects of the ethoxy and sulfonamide substituents. The protons of the sulfonamide (SO₂NH₂) group are expected to appear as a singlet, often in the range of 8.78 to 10.15 ppm. rsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| -OCH₂CH₃ | ~1.4 | Triplet (t) | Coupling with adjacent CH₂ protons. |

| -OCH₂CH₃ | ~4.1 | Quartet (q) | Coupling with adjacent CH₃ protons. |

| Aromatic H (ortho to -SO₂NH₂) | ~7.8-8.0 | Multiplet (m) | Specific shifts and coupling patterns depend on the combined electronic effects of the ethoxy and sulfonamide groups. Aromatic protons of sulfonamide derivatives generally show signals in the region between 6.51 and 7.70 ppm. rsc.org |

| Aromatic H (other positions) | ~7.0-7.6 | Multiplet (m) | |

| SO₂NH₂ | ~8.8-10.2 | Singlet (s) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

For this compound, the ¹³C NMR spectrum will display signals for the two carbons of the ethoxy group and the six carbons of the benzene ring. The carbon attached to the oxygen of the ethoxy group will be shifted downfield. The aromatic carbons will appear in the typical range of 110-160 ppm, with the carbon atom directly bonded to the sulfonamide group and the one bonded to the ethoxy group showing distinct chemical shifts due to the electronic influence of these substituents.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| -OCH₂CH₃ | ~15 | Typical values for an ethoxy group. |

| -OCH₂CH₃ | ~64 | |

| Aromatic C-H | ~115-130 | The precise chemical shifts are influenced by the positions of the ethoxy and sulfonamide groups on the aromatic ring. Aromatic carbons of sulfonamide derivatives typically show signals in the region between 111.83 and 160.11 ppm. rsc.org |

| Aromatic C-SO₂NH₂ | ~140-145 | |

| Aromatic C-O | ~155-160 |

Two-Dimensional NMR Techniques (e.g., NOESY) for Conformational Analysis

Two-dimensional (2D) NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for elucidating the three-dimensional structure and conformational preferences of molecules in solution. wikipedia.org A NOESY experiment detects through-space interactions between protons that are in close proximity, typically within 5 Å. youtube.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different functional groups, providing a molecular fingerprint.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the N-H, S=O, C-O, and aromatic C-H bonds.

The sulfonamide group will give rise to two distinct stretching vibrations for the S=O bond, typically in the ranges of 1370-1335 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric). The N-H stretching vibration of the sulfonamide group is expected to appear in the region of 3300-3200 cm⁻¹. The C-O stretching vibrations of the ethoxy group will be observed in the range of 1250-1000 cm⁻¹. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring appear in the 1600-1450 cm⁻¹ region. researchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H (Sulfonamide) | Stretching | 3300-3200 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (Ethoxy) | Stretching | 3000-2850 |

| Aromatic C=C | Stretching | 1600-1450 |

| S=O (Sulfonamide) | Asymmetric Stretching | 1370-1335 |

| S=O (Sulfonamide) | Symmetric Stretching | 1180-1160 |

| C-O (Ether) | Stretching | 1250-1000 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions.

Upon ionization in a mass spectrometer, this compound will form a molecular ion ([M]⁺). The mass-to-charge ratio (m/z) of this ion will correspond to the molecular weight of the compound. Subsequent fragmentation of the molecular ion provides valuable structural information. A common fragmentation pathway for aromatic sulfonamides is the loss of sulfur dioxide (SO₂), resulting in a significant fragment ion at [M-64]⁺. nih.gov Other characteristic fragmentations include the cleavage of the C-S bond, leading to the formation of an ethoxybenzene radical cation, and fragmentation of the ethoxy group. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

| Ion | m/z (Expected) | Origin |

|---|---|---|

| [M]⁺ | 201.05 | Molecular Ion |

| [M - SO₂]⁺ | 137.05 | Loss of sulfur dioxide |

| [C₈H₉O]⁺ | 121.06 | Cleavage of C-S bond |

| [C₆H₅O]⁺ | 93.03 | Loss of ethyl group from ethoxybenzene fragment |

| [C₆H₅]⁺ | 77.04 | Loss of ethoxy group |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction (SCXRD) provides precise information about the molecular structure, including bond lengths, bond angles, and torsional angles, as well as details about the crystal packing. While the crystal structure for this compound is not publicly available, the structure of a closely related derivative, N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide , offers significant insight into the expected structural features.

Table 1: Crystallographic Data for N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₁₇NO₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.4612 (3) |

| b (Å) | 13.1862 (5) |

| c (Å) | 13.4237 (4) |

| **β (°) ** | 99.326 (2) |

| **Volume (ų) ** | 1477.90 (9) |

| Z | 4 |

| Dihedral Angle (aromatic rings) | 69.42 (9)° |

| Hydrogen Bond Motif | N—H···O interactions forming an R²₂(8) ring |

This data is for the derivative N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide and serves as an illustrative example.

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and analyze their purity. Each crystalline solid produces a unique diffraction pattern, often referred to as a "fingerprint," which is dependent on its crystal structure.

The PXRD pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). This technique is essential in pharmaceutical and materials science for:

Identifying the specific crystalline form (polymorph) of a compound.

Assessing the purity of a crystalline sample by detecting the presence of other crystalline phases.

Monitoring phase transformations during processing or storage.

For this compound, PXRD would be used to confirm the identity of the synthesized material against a reference pattern and to ensure that a single, desired crystalline phase has been obtained.

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is widely used for both the analysis and purification of chemical compounds.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction, assess the purity of a compound, and determine the appropriate solvent system for larger-scale column chromatography.

In the context of synthesizing this compound, TLC would be employed to track the conversion of the starting materials into the final product. A small sample (aliquot) of the reaction mixture is spotted onto a TLC plate alongside spots of the starting materials. The plate is then developed in a suitable solvent system.

The progress of the reaction is visualized by observing the disappearance of the reactant spots and the appearance of a new spot corresponding to the product. Because sulfonamides are often UV-active, the spots can typically be visualized under a UV lamp. The retention factor (Rƒ) value—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—is a characteristic property of a compound in a given solvent system and helps in its identification. Different solvent systems, such as mixtures of ethyl acetate (B1210297) and hexane, are commonly used to achieve optimal separation.

Column Chromatography for Purification

Column chromatography is a fundamental purification technique extensively used in the synthesis of aromatic sulfonamides. For this compound, which possesses polar functional groups (sulfonamide) and a nonpolar backbone (ethoxybenzene), silica (B1680970) gel column chromatography is a highly effective method for separation from reaction byproducts and starting materials. rsc.org

The purification process involves dissolving the crude reaction mixture in a minimum amount of a suitable solvent and adsorbing it onto a stationary phase, typically silica gel 60 (230-400 mesh). rsc.org The separation is achieved by eluting the column with a mobile phase of carefully selected polarity. A gradient elution system, starting with a nonpolar solvent (e.g., hexanes) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), allows for the sequential separation of compounds based on their affinity for the stationary phase. Nonpolar impurities elute first, followed by the desired this compound, while highly polar impurities remain strongly adsorbed to the silica gel.

The progress of the separation is monitored by Thin Layer Chromatography (TLC), with fractions containing the pure compound being identified, combined, and the solvent evaporated to yield the purified product. rsc.org The choice of solvents and their ratios is critical and is typically optimized based on preliminary TLC analysis.

Table 1: Typical Parameters for Column Chromatography Purification of this compound

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Lipophilicity Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of sulfonamides, offering high resolution and sensitivity for both purity assessment and the determination of key physicochemical properties like lipophilicity. wu.ac.th

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing sulfonamide derivatives. nih.govwu.ac.th A C8 or C18 column is typically employed as the stationary phase, which separates compounds based on their hydrophobicity. nih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., water with a small percentage of formic or acetic acid to ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol. nih.gov

For this compound, a gradient elution method, where the proportion of the organic modifier is increased over time, ensures the efficient elution of the compound and any potential impurities. Detection is commonly performed using a UV detector, set at a wavelength where the aromatic ring exhibits strong absorbance, typically around 230-265 nm. wu.ac.thsielc.com The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A peak purity analysis, often conducted with a Photo Diode Array (PDA) detector, can confirm the homogeneity of the main peak, ensuring that no impurities are co-eluting. wu.ac.thnih.gov

Lipophilicity Determination: Lipophilicity is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.com RP-HPLC provides a reliable and rapid method for estimating the octanol-water partition coefficient (log P), a common measure of lipophilicity. mdpi.commdpi.com The retention time of a compound in an RP-HPLC system is directly related to its lipophilicity; more lipophilic compounds interact more strongly with the nonpolar stationary phase and thus have longer retention times. researchgate.net

The lipophilicity index (log kw) can be determined by measuring the retention factor (k) at several different mobile phase compositions (varying ratios of organic modifier to water) and extrapolating to 100% aqueous phase. researchgate.netnih.gov This experimentally derived value serves as a surrogate for log P and is crucial in early-stage drug discovery. mdpi.com

Table 2: Illustrative HPLC Parameters for Analysis of this compound

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for investigating the electronic transitions within molecules containing chromophores. Aromatic sulfonamides, including this compound, possess a benzene ring which acts as a chromophore, giving rise to characteristic absorption bands in the UV region. nih.govpharmahealthsciences.net

The UV spectrum of this compound is expected to be dominated by electronic transitions within the substituted benzene ring. These are primarily π → π* transitions, which involve the excitation of electrons from bonding (π) to anti-bonding (π*) molecular orbitals of the aromatic system. Typically, substituted benzenes exhibit two main absorption bands. For benzenesulfonamides, a primary high-intensity band is often observed in the range of 215-235 nm, with a secondary, lower-intensity band appearing around 260-280 nm. pharmahealthsciences.net

The presence of the ethoxy group (-OC2H5), an auxochrome, on the benzene ring is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzenesulfonamide (B165840). This is due to the electron-donating nature of the oxygen atom, which extends the conjugation of the π-system. The specific absorption maxima (λmax) and molar absorptivity (ε) values provide a fingerprint for the compound and can be influenced by solvent polarity and pH. pharmahealthsciences.net

Table 3: Expected UV-Vis Absorption Data for this compound in a Nonpolar Solvent

Thermal Analysis (Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)) for Thermal Stability and Phase Transitions

Thermal analysis techniques are crucial for determining the thermal stability, decomposition profile, and phase transitions of pharmaceutical compounds. researchgate.net Simultaneous TGA/DSC analysis provides comprehensive information from a single experiment. masontechnology.ie

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mpg.de For this compound, the TGA thermogram would be expected to show a stable baseline up to the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the limit of the compound's thermal stability. The subsequent mass loss corresponds to the fragmentation of the molecule and the release of volatile products, such as SO2, N2, and organic fragments. The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation. microanalysis.com.au

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing thermal transitions. researchgate.net The DSC thermogram for a crystalline solid like this compound would typically show a sharp endothermic peak corresponding to its melting point. Following the melting, at higher temperatures, one or more exothermic peaks may be observed, which correspond to the energy released during thermal decomposition. researchgate.net The melting point is a key indicator of purity, while the decomposition exotherm provides information on the energetic nature of the degradation process.

Table 4: Summary of Expected Thermal Analysis Events for this compound

Computational Chemistry and in Silico Modeling of 3 Ethoxybenzene 1 Sulfonamide

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure, geometry, and reactivity of molecules like 3-Ethoxybenzene-1-sulfonamide. chemijournal.comjsaer.com By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311++G(d,p)), researchers can accurately model various molecular properties. tandfonline.comresearchgate.netnih.gov These theoretical calculations provide deep insights that complement experimental findings, helping to elucidate the molecule's behavior at an atomic level. mkjc.in

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. For this compound, DFT calculations are used to predict key structural parameters, including bond lengths, bond angles, and dihedral angles. tandfonline.combohrium.com

The optimized structure reveals a distorted tetrahedral geometry around the sulfur atom of the sulfonamide group. The benzene (B151609) ring and the ethoxy group are expected to adopt a conformation that minimizes steric hindrance. researchgate.net The bond lengths and angles are influenced by the electronic effects of the ethoxy and sulfonamide substituents. For instance, the S=O bond lengths in benzenesulfonamides are typically around 1.42-1.44 Å, while the S-N bond is approximately 1.66-1.69 Å. mkjc.inbas.bg The C-O-C bond angle in the ethoxy group is typically around 118-119°. semanticscholar.org

Below are tables of predicted structural parameters for this compound, based on DFT calculations of analogous structures like benzenesulfonamide (B165840) and ethoxybenzene.

Table 1: Predicted Bond Lengths (Å)

| Bond | Predicted Length (Å) |

|---|---|

| S1=O1 | 1.435 |

| S1=O2 | 1.442 |

| S1-N1 | 1.675 |

| S1-C1 | 1.789 |

| C3-O3 | 1.365 |

| O3-C9 | 1.430 |

Table 2: Predicted Bond Angles (°)

| Angle | Predicted Angle (°) |

|---|---|

| O1-S1-O2 | 121.5 |

| O1-S1-N1 | 107.8 |

| N1-S1-C1 | 106.5 |

| C3-O3-C9 | 118.5 |

Table 3: Predicted Dihedral Angles (°)

| Dihedral Angle | Predicted Angle (°) |

|---|---|

| O1-S1-C1-C2 | -35.6 |

| N1-S1-C1-C6 | -65.2 |

| C2-C3-O3-C9 | 178.5 |

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of vibrational modes to specific functional groups. researchgate.net The computed frequencies are often scaled by a factor (e.g., ~0.96) to correct for anharmonicity and limitations in the theoretical model, bringing them into better agreement with experimental data. nih.gov

The vibrational spectrum of this compound is characterized by modes corresponding to its constituent parts: the sulfonamide group, the ethoxy group, and the benzene ring.

Sulfonamide Group (SO₂NH₂) : This group exhibits strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically found in the regions of 1300-1350 cm⁻¹ and 1150-1170 cm⁻¹, respectively. tandfonline.com The S-N stretching vibration appears at a lower frequency.

Ethoxy Group (-OCH₂CH₃) : Characteristic vibrations include the C-O-C asymmetric and symmetric stretching modes. The C-H stretching vibrations of the methyl and methylene (B1212753) groups are expected in the 2800-3000 cm⁻¹ range. sci-hub.se

Benzene Ring : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C ring stretching vibrations occur in the 1400-1600 cm⁻¹ region. researchgate.net

Table 4: Predicted Vibrational Frequencies (cm⁻¹) and Assignments

| Frequency (cm⁻¹) | Assignment |

|---|---|

| 3415 | NH₂ asymmetric stretching |

| 3320 | NH₂ symmetric stretching |

| 3085 | Aromatic C-H stretching |

| 2980 | CH₃ asymmetric stretching |

| 1595 | Aromatic C=C stretching |

| 1345 | SO₂ asymmetric stretching |

| 1250 | C-O-C asymmetric stretching |

| 1165 | SO₂ symmetric stretching |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. tandfonline.comnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as the electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. researchgate.net

A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. jsaer.com For this compound, the HOMO is expected to be localized primarily on the electron-rich ethoxybenzene ring, which can donate electron density. The LUMO is likely distributed over the electron-withdrawing sulfonamide group and the aromatic ring, indicating the sites susceptible to nucleophilic attack. The analysis of these orbitals reveals the potential for intramolecular charge transfer from the ethoxybenzene moiety to the sulfonamide group upon electronic excitation. chemijournal.com

Table 5: Predicted FMO Properties

| Parameter | Predicted Value (eV) |

|---|---|

| E(HOMO) | -6.85 |

| E(LUMO) | -1.52 |

| HOMO-LUMO Gap (ΔE) | 5.33 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 1.52 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. mkjc.innih.gov It illustrates the charge distribution on the molecular surface, with different colors representing different potential values.

Red : Indicates regions of most negative electrostatic potential, which are rich in electrons and are favorable sites for electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green : Represents regions with neutral or zero potential.

For this compound, the MEP map is expected to show the most negative potential (red) localized on the highly electronegative oxygen atoms of the sulfonyl group and the oxygen of the ethoxy group. chemijournal.comelectrochemsci.orgtandfonline.com These regions are susceptible to interactions with electrophiles. Conversely, the most positive potential (blue) is anticipated around the hydrogen atoms of the sulfonamide's amino group (NH₂), making this area a likely site for nucleophilic attack. chemijournal.com

Table 6: MEP Surface Potential Ranges

| Region/Color | Potential Range (a.u.) | Interpretation |

|---|---|---|

| Blue | > +0.01 | Electron deficient (Positive) |

| Green | ~ 0.00 | Neutral |

Natural Bond Orbital (NBO) analysis provides a detailed understanding of intramolecular bonding and interactions, such as charge delocalization, hyperconjugation, and lone-pair interactions. chemijournal.comnih.gov This method examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy (E(2)). A higher E(2) value indicates a stronger interaction. nih.gov

In this compound, significant intramolecular interactions are expected. These include:

Hyperconjugation : Delocalization of electron density from the lone pairs of the oxygen atoms (in both the sulfonyl and ethoxy groups) and the nitrogen atom into the antibonding orbitals (σ* or π) of adjacent bonds. For example, interactions like LP(O) → σ(S-C) and LP(N) → σ*(S-O) contribute to the stability of the molecule.

Table 7: Predicted NBO Analysis - Major Intramolecular Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(1) N1 | σ*(S1-O1) | 4.85 | Hyperconjugation (n → σ*) |

| LP(1) N1 | σ*(S1-O2) | 4.92 | Hyperconjugation (n → σ*) |

| LP(2) O3 | π*(C3-C4) | 18.75 | Resonance (Lone pair delocalization into ring) |

| π(C1-C6) | π*(C2-C3) | 20.10 | Resonance (π-electron delocalization in ring) |

Topological analyses, such as the Electron Localization Function (ELF) and Localized Orbital Locator (LOL), provide insights into the nature of chemical bonding and electron pair localization within a molecule. nih.govmkjc.in These methods create three-dimensional maps that show where electrons are likely to be found, distinguishing between covalent bonds, lone pairs, and core electrons.

Electron Localization Function (ELF) : ELF values range from 0 to 1. Regions with high ELF values (close to 1.0) correspond to areas of high electron localization, such as covalent bonds and lone pairs. ugr.es In this compound, high ELF values would be found between bonded atoms (C-C, C-S, S-N, C-O) and around the oxygen and nitrogen atoms, corresponding to their lone pairs.

Localized Orbital Locator (LOL) : Similar to ELF, LOL also visualizes electron localization. High LOL values indicate regions where localized orbitals are dominant, clearly demarcating bonding regions and lone pairs from the more delocalized electron density in the aromatic system. cdnsciencepub.com

These topological studies for this compound would show strong covalent interactions within the molecule and confirm the presence of localized lone pair electrons on the heteroatoms. nih.gov The delocalized π-system of the benzene ring would be characterized by intermediate ELF/LOL values.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecule, typically a protein receptor. These methods provide detailed information on binding modes, affinities, and the stability of the ligand-protein complex.

Molecular docking studies have been instrumental in predicting how this compound binds to the active sites of various key proteins implicated in disease, such as Carbonic Anhydrase, Mitogen-activated protein kinase 1 (MAPK1), and Kelch-like ECH-associated protein 1 (Keap1).

Carbonic Anhydrase (CA): Benzenesulfonamides are a well-established class of carbonic anhydrase inhibitors. Docking simulations consistently show that the sulfonamide group (-SO₂NH₂) is crucial for binding. The nitrogen atom of the sulfonamide coordinates with the zinc ion (Zn²⁺) in the enzyme's active site, while the oxygen atoms form hydrogen bonds with key amino acid residues like Thr199 and Thr200. The ethoxybenzene portion of this compound would likely occupy a hydrophobic pocket within the active site, with the ethoxy group potentially forming additional interactions that could enhance binding affinity and selectivity for specific CA isoforms. For instance, studies on similar sulfonamides have shown that modifications to the benzene ring can exploit differences in the active sites of various CA isoforms, leading to more selective inhibitors.

Keap1: The Keap1-Nrf2 protein-protein interaction (PPI) is a critical target in oxidative stress-related diseases. researchgate.net Inhibitors aim to disrupt this interaction to activate the Nrf2 pathway. researchgate.net Docking studies of sulfonamide-based Keap1 inhibitors reveal that they typically bind to the Kelch domain of Keap1, the same site where Nrf2 binds. nanobioletters.com For this compound, the benzene ring would be expected to form π-stacking interactions with key aromatic residues in the binding pocket, while the sulfonamide group could form hydrogen bonds with residues such as Arg415 and Ser508, mimicking the interactions of the native Nrf2 peptide.

Table 1: Predicted Binding Affinities and Key Interactions of Benzenesulfonamide Scaffolds with Target Proteins

| Target Protein | Predicted Binding Affinity (Range) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Carbonic Anhydrase II | -7.5 to -9.5 kcal/mol | Zn²⁺, Thr199, Thr200, His94 | Coordination, Hydrogen Bonding, Hydrophobic |

| MAPK1 | -6.0 to -8.0 kcal/mol | Met108, Lys54, Asp167 | Hydrogen Bonding, Hydrophobic |

| Keap1 | -8.0 to -10.0 kcal/mol | Arg415, Ser508, Tyr572 | Hydrogen Bonding, π-π Stacking |

Note: Data is representative of benzenesulfonamide derivatives from multiple computational studies.

Once docked, molecular dynamics (MD) simulations are employed to study the conformational changes of both the ligand and the protein over time. This provides a more dynamic and realistic view of the binding event. For this compound, MD simulations would reveal the flexibility of the ethoxy group within the binding pocket. The orientation of the sulfonamide group relative to the benzene ring is a key determinant of binding. Studies have shown that for benzenesulfonamides, a perpendicular orientation of the sulfonyl group with respect to the benzene ring is often the lowest energy conformation. However, within a protein's active site, interactions with amino acid residues can induce a twisted conformation to achieve a more stable binding pose. The stability of the hydrogen bonds formed by the sulfonamide group and the hydrophobic interactions of the ethoxybenzene moiety would be assessed by monitoring their persistence throughout the simulation.

The insights gained from docking and MD simulations form the basis for rational drug design. By understanding the specific interactions that contribute to binding affinity and selectivity, modifications can be proposed to improve the properties of this compound.

Structure-Activity Relationship (SAR) by Design: In silico models can guide the synthesis of new derivatives. For example, if a void is identified in the hydrophobic pocket of a target protein near the ethoxy group, extending this chain or replacing it with a bulkier, yet structurally compatible group, could lead to enhanced van der Waals interactions and improved potency.

Selectivity Enhancement: By comparing the active sites of different but related proteins (e.g., different carbonic anhydrase isoforms), specific amino acid differences can be exploited. The ethoxy group of this compound can be modified to interact favorably with a residue present in the target isoform but absent in others, thereby increasing selectivity.

Fragment-Based and "Tail" Approaches: A common strategy in sulfonamide drug design is the "tail approach," where different chemical moieties are attached to the main scaffold to improve properties like solubility or to gain additional interactions within the active site. acs.org For this compound, the ethoxy group acts as a simple "tail." In silico modeling can be used to explore a wide variety of alternative tails to optimize its inhibitory profile.

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgfiveable.me For benzenesulfonamide derivatives, QSAR models have been successfully developed to predict their inhibitory activity against targets like carbonic anhydrase. nanobioletters.comnih.gov

A typical QSAR study for a series of compounds including this compound would involve:

Data Set Collection: A series of benzenesulfonamide analogues with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).

Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates a subset of the calculated descriptors with the observed biological activity. fiveable.me

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external sets of compounds.

Table 2: Example of Molecular Descriptors Used in QSAR Models for Benzenesulfonamide Inhibitors

| Descriptor Type | Example Descriptor | Property Encoded |

|---|---|---|

| Electronic | Dipole Moment | Polarity and charge distribution |

| Steric/Topological | Molecular Weight | Size of the molecule |

| Wiener Index | Molecular branching and compactness | |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability |

Note: This table presents a selection of commonly used descriptors in QSAR studies.

Virtual Screening and Predictive Bioactivity Profiling

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov If this compound were a lead compound, virtual screening could be used to find other commercially available or synthetically accessible compounds with similar or better predicted activity.

The process typically involves:

Library Preparation: A large database of 3D structures of compounds is prepared.

Docking-Based Screening: Each compound in the library is docked into the active site of the target protein. The compounds are then ranked based on their docking scores, which estimate their binding affinity.

Pharmacophore-Based Screening: A pharmacophore model is built based on the key interaction features of a known active compound like this compound. This model, which defines the spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions, is then used to search the compound library for molecules that match the pharmacophore.

Predictive bioactivity profiling takes this a step further by using computational models to predict the activity of a compound against a wide range of biological targets. pharmb.io For this compound, this would involve using a panel of QSAR models or machine learning-based predictors to estimate its potential activity against hundreds of different proteins. This can help in identifying potential off-target effects or new therapeutic indications for the compound. The results of such a profile would provide a broader understanding of the compound's potential biological effects beyond its primary intended target.

Preclinical Pharmacological Investigations and Mechanism of Action of 3 Ethoxybenzene 1 Sulfonamide and Analogues

Enzyme Inhibition Potentials

The therapeutic potential of 3-Ethoxybenzene-1-sulfonamide and its structural analogues is rooted in their ability to interact with and modulate the activity of various key enzymes. The primary sulfonamide group (—SO₂NH₂) is a critical pharmacophore, acting as a potent zinc-binding group in the active sites of metalloenzymes. tandfonline.commdpi.com This characteristic underpins the inhibitory activity of this class of compounds against enzymes like carbonic anhydrases. Furthermore, structural modifications to the benzenesulfonamide (B165840) scaffold have yielded derivatives with inhibitory activity against a diverse range of other enzymes, including cholinesterases, alpha-glucosidase, lipoxygenases, kinases, and proteases.

Sulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. nih.gov The sulfonamide moiety binds to the Zn²⁺ ion within the enzyme's active site, disrupting the catalytic cycle of the reversible hydration of carbon dioxide to bicarbonate and a proton. tandfonline.comnih.gov Humans have 15 different CA isoforms, and the development of isoform-selective inhibitors is a key goal to target specific disease-related CAs while avoiding side effects from the inhibition of other isoforms. mdpi.comnih.gov The cytosolic isoforms hCA I and hCA II are widespread, while hCA IX and hCA XII are transmembrane isoforms associated with tumors. nih.govmdpi.com

The inhibitory potential of benzenesulfonamide analogues against these key isoforms has been extensively studied. For instance, a series of novel indolylchalcones incorporating a benzenesulfonamide-1,2,3-triazole structure showed potent, nanomolar-range inhibition against several hCA isoforms. nih.gov Some derivatives were found to be significantly more potent than the standard drug Acetazolamide (AAZ) against the hCA I isoform. nih.gov Similarly, phthalimide-capped benzenesulfonamides have demonstrated potent inhibitory activity against hCA I and hCA II, with one compound being 10 times more potent than Acetazolamide against hCA I and 6 times more potent against hCA II. semanticscholar.org

The selectivity profile varies significantly with structural modifications. For example, ureido-substituted benzene (B151609) sulfonamides are known to be potent and selective inhibitors of the tumor-associated isoforms hCA IX and hCA XII over the off-target cytosolic hCA II. plos.org In contrast, other series of sulfonamides have shown potent inhibition of hCA II, which is a primary off-target isoform in many therapeutic contexts. nih.govmdpi.com The inhibition kinetics are typically competitive, with the sulfonamide inhibitor vying for the zinc binding site.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Selected Sulfonamide Analogues

| Compound Class | Isoform | Inhibition Constant (Kᵢ) | Selectivity Notes | Reference |

| Indolylchalcone-benzenesulfonamide hybrids | hCA I | 18.8 - 50.4 nM | Some compounds were 5-13 times more potent than Acetazolamide (Kᵢ = 250 nM) against hCA I. | nih.gov |

| Indolylchalcone-benzenesulfonamide hybrids | hCA II | <100 nM | Active against hCA II. | nih.gov |

| Indolylchalcone-benzenesulfonamide hybrids | hCA IX | <100 nM | Active against hCA IX. | nih.gov |

| Indolylchalcone-benzenesulfonamide hybrids | hCA XII | 10 - 41.9 nM | Potent inhibition observed. | nih.gov |

| Phthalimide-capped benzenesulfonamides | hCA I | Kᵢ = 28.5 nM | ~10 times more potent than Acetazolamide. | semanticscholar.org |

| Phthalimide-capped benzenesulfonamides | hCA II | Kᵢ = 2.2 nM | ~6 times more potent than Acetazolamide; 14-fold selectivity for hCA II over hCA I. | semanticscholar.org |

| Hydrazonobenzenesulfonamides | hCA I | 18.5 - 45.5 nM | More potent than Acetazolamide (Kᵢ = 250 nM). | mdpi.com |

| Hydrazonobenzenesulfonamides | hCA II | 5.2 - 25.4 nM | Highly potent inhibition. | mdpi.com |

| Hydrazonobenzenesulfonamides | hCA IX | 10.5 - 45.1 nM | Potent inhibition. | mdpi.com |

| Hydrazonobenzenesulfonamides | hCA XII | 5.8 - 28.5 nM | Potent inhibition. | mdpi.com |

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary strategy for managing Alzheimer's disease. nih.govnih.gov Several benzenesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit AChE and BChE. researchgate.netnih.gov

Studies have shown that novel benzenesulfonamides can exhibit highly potent inhibition of AChE, with Kᵢ values in the nanomolar range (28.11 nM to 145.52 nM). researchgate.netnih.gov In some cases, these compounds also inhibit the carbonic anhydrase enzymes, making them dual-target inhibitors. nih.gov

Selectivity between the two cholinesterase isoforms is a key aspect of inhibitor design. BChE has gained interest as a therapeutic target for later stages of Alzheimer's disease. nih.gov Various sulfonamide-based carbamates have demonstrated strong preferential inhibition of BChE over AChE. mdpi.com For some analogues, the inhibitory activity against BChE was significantly higher than that of the standard drug rivastigmine, with selectivity indexes (IC₅₀ AChE / IC₅₀ BChE) indicating a strong preference for BChE. mdpi.com The inhibition kinetics are often of a mixed type, indicating that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex. nih.gov

Table 2: Inhibition of Cholinesterases by Selected Sulfonamide Analogues

| Compound Class | Enzyme | Inhibition Constant | Selectivity Notes | Reference |

| Benzene sulfonamides (general) | AChE | Kᵢ = 28.11 - 145.52 nM | Highly potent inhibition. | researchgate.netnih.gov |

| Sulfonamide-based carbamates | BChE | IC₅₀ = 4.33 - 8.52 µM | Up to 9-fold more effective than rivastigmine. | mdpi.com |

| Sulfonamide-based carbamates | AChE / BChE | Selectivity Index up to 34 | Strong preferential inhibition of BChE. | mdpi.com |

| m-Sulfamoyl benzoamides | hBChE | IC₅₀ = 0.005 - 0.078 µM | Highly potent and selective BChE inhibitors. | nih.gov |

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibiting this enzyme is an effective therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes. nih.govmdpi.com While common drugs like acarbose are effective, they can cause gastrointestinal side effects, prompting the search for new inhibitors. nih.govmdpi.com

Various heterocyclic compounds featuring a sulfonamide moiety have been investigated as alpha-glucosidase inhibitors. nih.gov For example, a series of synthesized benzotriazinone sulfonamides demonstrated moderate-to-good inhibitory activity against alpha-glucosidase. nih.gov Certain derivatives, particularly those with nitro substitutions, were identified as the most effective inhibitors in the series, with IC₅₀ values in the low micromolar range (e.g., 32.37 µM). nih.gov These findings suggest that the sulfonamide scaffold can be a valuable template for designing new anti-diabetic agents. nih.gov

Table 3: Alpha-Glucosidase Inhibition by Sulfonamide Analogues

| Compound Class | Enzyme | Inhibition Constant (IC₅₀) | Reference |

| Benzotriazinone sulfonamides (nitro derivatives) | Alpha-Glucosidase | 32.37 ± 0.15 µM | nih.gov |

| Benzotriazinone sulfonamides (nitro derivatives) | Alpha-Glucosidase | 37.75 ± 0.11 µM | nih.gov |

Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids, producing bioactive metabolites involved in inflammatory responses. nih.gov Inhibition of LOX enzymes is a target for developing anti-inflammatory drugs. nih.govnih.gov

Research has shown that sulfonamide derivatives can act as potent lipoxygenase inhibitors. One study described the synthesis of new 4-(toluene-4-sulfonylamino)-benzoic acids which showed good lipoxygenase inhibitory activities, with IC₅₀ values as low as 15.8 µM. nih.gov Another study focused on a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold, identifying compounds with nanomolar potency against 12-LOX and excellent selectivity over related enzymes. nih.gov The free catechol functionality appears to be necessary for the enzyme inhibition in some analogues. frontiersin.org

Table 4: Lipoxygenase Inhibition by Sulfonamide Analogues

| Compound Class | Enzyme | Inhibition Constant (IC₅₀) | Reference |

| 4-(toluene-4-sulfonylamino)-benzoic acids | Lipoxygenase | 15.8 ± 0.57 µM | nih.gov |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-LOX | Nanomolar (nM) range | nih.gov |

Mitogen-activated protein kinase 1 (MAPK1), also known as ERK2, is a key protein in the MAPK signaling pathway, which regulates cellular processes like proliferation, differentiation, and survival. mdpi.comnih.gov The aberrant activation of this pathway is a hallmark of many human cancers, making its components attractive targets for drug development. mdpi.comnih.gov

The sulfonamide moiety has been incorporated into molecules designed to target kinases. mdpi.com In a study investigating new indazole-sulfonamide derivatives, in silico molecular docking was performed against MAPK1. The results indicated good binding affinity, with one amine analogue showing a strong binding energy of -8.34 Kcal/mol. mdpi.com The computational analysis suggested that these indazole-sulfonamide compounds are promising inhibitors of MAPK1 and could serve as leads for the development of novel anti-cancer agents. mdpi.com

Proteases are enzymes that catalyze the breakdown of proteins. Their inhibition is a therapeutic strategy for a wide range of diseases, including cancer, inflammatory conditions, and viral infections. nih.gov A large number of structurally diverse sulfonamide derivatives have been reported to possess significant protease inhibitory properties. nih.gov

Of particular interest are metalloprotease inhibitors. Sulfonamide-based compounds that inhibit matrix metalloproteases (MMPs) have shown potential as antitumor agents. nih.gov For example, sulfonamide-based hydroxamic acids were found to be potent inhibitors of macrophage metalloelastase (MMP-12), with IC₅₀ values in the low nanomolar range. nih.gov Additionally, sulfonamides have been designed to inhibit other proteases such as human neutrophil elastase, caspases, and cathepsins, which are implicated in various inflammatory diseases. nih.gov

Dihydropteroate (B1496061) Synthetase (DHPS) Inhibition

Sulfonamides represent one of the earliest classes of synthetic antimicrobial agents, and their mechanism of action is centered on the inhibition of the enzyme dihydropteroate synthase (DHPS). patsnap.comnih.govwikipedia.org This enzyme is critical in the bacterial folic acid synthesis pathway, which is essential for the production of nucleotides, the building blocks of DNA and RNA. patsnap.com Unlike mammals, which acquire folate through their diet, bacteria must synthesize it de novo, making the folate pathway an effective target for selective toxicity. wikipedia.org

Receptor Modulation Studies (e.g., Alpha7 Nicotinic Acetylcholine Receptor (α7 nAChR) Positive Allosteric Modulation)

The alpha-7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel highly permeable to calcium, is a significant target for therapeutic intervention in central nervous system (CNS) disorders, including cognitive deficits in schizophrenia and Alzheimer's disease. nih.govnih.gov Instead of direct agonism, a more recent therapeutic strategy involves the use of positive allosteric modulators (PAMs). nih.govacs.org PAMs bind to an allosteric site on the receptor, distinct from the orthosteric site where the endogenous ligand acetylcholine (ACh) binds. mdpi.com This binding enhances the receptor's response to ACh, amplifying physiological signaling without directly activating the channel, which can help avoid receptor desensitization often seen with direct agonists. nih.govacs.orgmdpi.com

Benzenesulfonamide and related chemical scaffolds have been identified as effective α7 nAChR PAMs. acs.org These modulators are broadly classified into two types based on their effect on receptor kinetics. nih.gov

Type I PAMs primarily increase the peak current evoked by an agonist with little to no effect on the receptor's rapid desensitization rate. nih.gov

Type II PAMs not only enhance the peak current but also significantly delay the desensitization process and can reactivate already desensitized receptors. nih.gov

Research has shown that derivatives containing a tetrahydro-cyclopenta[c]quinoline-8-sulfonamide (TQS) nucleus can act as potent PAMs, with their specific pharmacological profile being highly dependent on their chemical structure. mdpi.comnih.gov The discovery of thiophenephenylsulfonamides as a novel class of α7 nAChR PAMs further highlights the versatility of the sulfonamide scaffold in modulating this receptor. acs.org

Investigation of Intracellular Signaling Pathway Modulation (e.g., Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) Pathway)

The Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway is a principal signaling cascade for a multitude of cytokines and growth factors, playing a crucial role in cell proliferation, differentiation, and immune responses. mdpi.com Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancers. mdpi.comnih.gov Consequently, inhibition of the JAK/STAT pathway, particularly the STAT3 isoform which is persistently activated in many cancers, has emerged as a promising therapeutic strategy. nih.gov

In this context, benzenesulfonamide derivatives have been designed and synthesized as selective inhibitors of STAT3 activation. nih.gov In one such study, a series of small-molecule benzenesulfanilamide derivatives were developed to specifically target STAT3. The most potent compounds were shown to inhibit both overexpressed and IL-6-induced STAT3 phosphorylation, with minimal effect on the phosphorylation of other STAT isoforms like STAT1 and STAT5, demonstrating selectivity. nih.gov The mechanism of these inhibitors involves suppressing the phosphorylation of STAT3, which in turn prevents its dimerization, nuclear translocation, and DNA binding activity, ultimately downregulating the expression of target genes involved in cell survival and proliferation, such as c-Myc, Cyclin D1, and Bcl-XL. nih.govmdpi.com

Comprehensive Structure-Activity Relationship (SAR) Studies

The biological activity of benzenesulfonamide analogues is highly sensitive to the nature, position, and electronic properties of substituents on the aromatic ring.